molecular formula C12H15NO3S2 B2928801 Methyl 2-((1-(thiophene-3-carbonyl)pyrrolidin-3-yl)thio)acetate CAS No. 1798537-83-3

Methyl 2-((1-(thiophene-3-carbonyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2928801
CAS No.: 1798537-83-3
M. Wt: 285.38
InChI Key: ONPHGYOYICFGDT-UHFFFAOYSA-N
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Description

Methyl 2-((1-(thiophene-3-carbonyl)pyrrolidin-3-yl)thio)acetate: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiophene ring, a pyrrolidinyl group, and a methyl ester group, making it a versatile molecule for different chemical reactions and applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with thiophene-3-carboxylic acid and pyrrolidin-3-thiol.

  • Reaction Steps: The thiophene-3-carboxylic acid is first activated using a coupling reagent such as DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The activated acid is then reacted with pyrrolidin-3-thiol to form the intermediate thiophene-pyrrolidinyl thioester.

  • Methylation: The intermediate is then methylated using methanol in the presence of an acid catalyst to yield the final product, this compound.

Industrial Production Methods:

  • Batch Production: This compound can be produced in batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity.

  • Continuous Flow Synthesis: For large-scale production, continuous flow synthesis can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The thiophene ring can undergo oxidation to form thiophene-3-carboxylic acid derivatives.

  • Reduction: The pyrrolidinyl group can be reduced to form pyrrolidinyl derivatives.

  • Substitution: The thioacetate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include KMnO4 (Potassium permanganate) and CrO3 (Chromium trioxide).

  • Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are used.

  • Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Thiophene-3-carboxylic acid derivatives.

  • Reduction Products: Pyrrolidinyl derivatives.

  • Substitution Products: Various thioacetate derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: Medicine: The compound's derivatives are being explored for their pharmacological properties, including anti-inflammatory and antimicrobial activities. Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The thiophene ring can bind to specific sites on these targets, leading to biological responses. The exact mechanism depends on the specific application and the derivatives involved.

Comparison with Similar Compounds

  • Methyl 3-(1-pyrrolo)thiophene-2-carboxylate: This compound has a similar structure but differs in the position of the thiophene ring.

  • Methyl 2-((3-methyl-1-benzofuran-2-yl)carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: This compound features a benzofuran ring instead of a thiophene ring.

Uniqueness: Methyl 2-((1-(thiophene-3-carbonyl)pyrrolidin-3-yl)thio)acetate is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 2-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S2/c1-16-11(14)8-18-10-2-4-13(6-10)12(15)9-3-5-17-7-9/h3,5,7,10H,2,4,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPHGYOYICFGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1CCN(C1)C(=O)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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